molecular formula C17H20N2O2 B5883763 N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide

Katalognummer B5883763
Molekulargewicht: 284.35 g/mol
InChI-Schlüssel: MQVKUNLARYWIKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclohexyl-5-methyl-3-phenyl-4-isoxazolecarboxamide, commonly known as JNJ-38431055, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of isoxazolecarboxamides and has shown promising results in various preclinical studies.

Wirkmechanismus

JNJ-38431055 acts as a competitive antagonist of the CB1 receptor, which is widely distributed in the central nervous system. This receptor plays a crucial role in regulating various physiological processes such as appetite, pain, and mood. By blocking the CB1 receptor, JNJ-38431055 reduces the activity of the endocannabinoid system, leading to the attenuation of various physiological processes.
Biochemical and Physiological Effects:
JNJ-38431055 has been shown to have a significant impact on various physiological processes. In preclinical studies, it has been found to reduce food intake and body weight, making it a potential treatment for obesity. It has also been found to reduce drug-seeking behavior, making it a potential treatment for addiction. Additionally, JNJ-38431055 has been found to have anxiolytic effects, making it a potential treatment for anxiety disorders.

Vorteile Und Einschränkungen Für Laborexperimente

JNJ-38431055 has several advantages for laboratory experiments. It has a high affinity for the CB1 receptor, making it a potent tool for investigating the role of this receptor in various physiological processes. Additionally, it has been found to be highly selective for the CB1 receptor, making it a useful tool for investigating the specific effects of CB1 receptor blockade. However, JNJ-38431055 has some limitations, such as its poor solubility in water, which can make it challenging to administer in laboratory experiments.

Zukünftige Richtungen

JNJ-38431055 has several potential future directions for research. One area of interest is its potential use as a treatment for obesity. Preclinical studies have shown promising results, and further research is needed to investigate its efficacy in humans. Another area of interest is its potential use as a treatment for addiction. Preclinical studies have shown that JNJ-38431055 reduces drug-seeking behavior, and further research is needed to investigate its efficacy in humans. Additionally, JNJ-38431055 may have potential applications in the treatment of anxiety disorders, and further research is needed to investigate this potential therapeutic use.
Conclusion:
In conclusion, JNJ-38431055 is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It acts as a competitive antagonist of the CB1 receptor and has been investigated as a potential treatment for various disorders such as obesity, addiction, and anxiety. JNJ-38431055 has several advantages for laboratory experiments, but also has some limitations. Further research is needed to investigate its potential therapeutic uses and to address its limitations.

Synthesemethoden

The synthesis of JNJ-38431055 involves the reaction of cyclohexylamine, methyl isoxazole-4-carboxylate, and phenyl isocyanate. The reaction is carried out in the presence of a solvent and a catalyst under specific conditions. The final product is obtained after purification using various techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

JNJ-38431055 has been extensively studied for its potential therapeutic applications. It has been found to have a high affinity for the cannabinoid CB1 receptor and acts as a potent antagonist. This property of JNJ-38431055 has led to its investigation as a potential treatment for various disorders such as obesity, addiction, and anxiety.

Eigenschaften

IUPAC Name

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-12-15(17(20)18-14-10-6-3-7-11-14)16(19-21-12)13-8-4-2-5-9-13/h2,4-5,8-9,14H,3,6-7,10-11H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQVKUNLARYWIKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2)C(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclohexyl-5-methyl-3-phenyl-1,2-oxazole-4-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.